

## A Head-to-Head Comparison of SMA Therapies: Risdiplam, Nusinersen, and Onasemnogene Abeparvovec

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | RG7800  |           |
| Cat. No.:            | B610458 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Spinal Muscular Atrophy (SMA) is a rare, debilitating genetic disorder characterized by the loss of motor neurons and progressive muscle wasting. The treatment landscape for SMA has been revolutionized by the approval of three distinct therapies: **RG7800** (risdiplam, marketed as Evrysdi), nusinersen (Spinraza), and onasemnogene abeparvovec (Zolgensma). While direct head-to-head clinical trials are lacking, this guide provides a comprehensive comparison of these therapies based on available data from clinical trials and indirect treatment comparisons. We delve into their mechanisms of action, experimental protocols from pivotal studies, and comparative efficacy and safety data to inform research and drug development efforts.

# Mechanisms of Action: Three Distinct Approaches to SMN Protein Enhancement

The underlying cause of SMA is a deficiency of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. All three approved therapies aim to increase the amount of functional SMN protein, but they achieve this through different biological mechanisms.

Risdiplam (RG7800/Evrysdi) and Nusinersen (Spinraza): SMN2 Splicing Modification



Both risdiplam and nusinersen target the SMN2 gene, a paralog of SMN1. The SMN2 gene produces some functional SMN protein, but due to an alternative splicing event that excludes exon 7, the majority of the protein produced is truncated and unstable.[1] Risdiplam, an orally administered small molecule, and nusinersen, an intrathecally administered antisense oligonucleotide, are both SMN2 splicing modifiers.[1][2][3][4] They work by binding to the SMN2 pre-messenger RNA (pre-mRNA) and preventing the exclusion of exon 7 during splicing. This results in the production of more full-length, functional SMN protein.



Click to download full resolution via product page

**Diagram 1:** Mechanism of SMN2 Splicing Modification.



Onasemnogene Abeparvovec (Zolgensma): Gene Replacement Therapy

Onasemnogene abeparvovec takes a different approach by directly addressing the defective SMN1 gene. It is a gene therapy that uses a non-replicating adeno-associated virus 9 (AAV9) vector to deliver a functional copy of the human SMN1 gene to motor neuron cells. This allows the cells to produce their own functional SMN protein, thereby compensating for the faulty SMN1 gene. It is administered as a one-time intravenous infusion.



Click to download full resolution via product page

**Diagram 2:** Mechanism of Onasemnogene Abeparvovec.

## **Pivotal Clinical Trial Protocols**



The efficacy and safety of these therapies were established in several key clinical trials. Understanding the methodologies of these studies is crucial for interpreting the comparative data.

## Risdiplam (RG7800/Evrysdi)

FIREFISH (NCT02913482)

- Objective: To assess the safety, tolerability, pharmacokinetics, and efficacy of risdiplam in infants with Type 1 SMA.
- Study Design: A two-part, open-label study. Part 1 was a dose-finding phase, and Part 2 was
  a confirmatory phase at the selected dose.
- Participants: Infants aged 1 to 7 months with a genetic diagnosis of SMA and two copies of the SMN2 gene.
- · Intervention: Oral risdiplam administered daily.
- Primary Outcome Measures: The proportion of infants sitting without support for at least 5 seconds after 12 months of treatment (Part 2). Safety and tolerability were also primary endpoints.
- Key Secondary Outcome Measures: Survival without permanent ventilation, and motor
  milestones as assessed by the Hammersmith Infant Neurological Examination (HINE-2) and
  the Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP
  INTEND).





Click to download full resolution via product page

**Diagram 3:** FIREFISH Experimental Workflow.

#### SUNFISH (NCT02908685)

- Objective: To evaluate the efficacy and safety of risdiplam in a broad population of patients with Type 2 or 3 SMA.
- Study Design: A two-part, multicenter, randomized, double-blind, placebo-controlled study.
- Participants: Children and adults aged 2 to 25 years with Type 2 or non-ambulant Type 3
   SMA.
- Intervention: Part 2 randomized participants (2:1) to receive either oral risdiplam or placebo daily for 12 months, after which all participants received risdiplam in an open-label extension.



- Primary Outcome Measure: Change from baseline in the 32-item Motor Function Measure (MFM32) total score at 12 months.
- Key Secondary Outcome Measures: Change from baseline in the Revised Upper Limb Module (RULM) score.



Click to download full resolution via product page

**Diagram 4:** SUNFISH Experimental Workflow.

### Nusinersen (Spinraza)

ENDEAR (NCT02193074)

- Objective: To assess the efficacy and safety of nusinersen in infants with infantile-onset (Type 1) SMA.
- Study Design: A Phase 3, randomized, double-blind, sham-procedure controlled, multicenter study. The study was terminated early due to positive interim analysis results.
- Participants: Infants ≤7 months of age at screening with a genetic diagnosis of SMA and two copies of the SMN2 gene.



- Intervention: Participants were randomized (2:1) to receive either intrathecal nusinersen or a sham procedure. Dosing was administered on days 1, 15, 29, 64, and then every 4 months.
- Primary Outcome Measures: Proportion of motor milestone responders as assessed by the HINE Section 2 and time to death or permanent ventilation.
- Key Secondary Outcome Measures: CHOP INTEND scores.

#### CHERISH (NCT02292537)

- Objective: To evaluate the efficacy and safety of nusinersen in children with later-onset (Type
   2) SMA.
- Study Design: A Phase 3, multicenter, randomized, double-blind, sham-procedure controlled study.
- Participants: Children aged 2 to 12 years with a diagnosis of SMA, symptom onset after 6
  months of age, and the ability to sit independently but not walk independently.
- Intervention: Participants were randomized (2:1) to receive intrathecal nusinersen or a sham procedure on days 1, 29, 85, and 274.
- Primary Outcome Measure: Least-squares mean change from baseline in the Hammersmith Functional Motor Scale-Expanded (HFMSE) score at 15 months.
- Key Secondary Outcome Measures: Percentage of participants with a clinically meaningful improvement in HFMSE score.

## **Onasemnogene Abeparvovec (Zolgensma)**

#### STR1VE (NCT03306277)

- Objective: To evaluate the safety and efficacy of onasemnogene abeparvovec in symptomatic patients with infantile-onset SMA.
- Study Design: An open-label, single-arm, single-dose, multicenter, Phase 3 trial.



- Participants: Infants younger than 6 months with SMA with bi-allelic SMN1 mutations and one or two copies of the SMN2 gene.
- Intervention: A single, one-time intravenous infusion of onasemnogene abeparvovec.
- Co-Primary Outcome Measures: Independent sitting for 30 seconds or longer at the 18month study visit and survival (absence of death or permanent ventilation) at 14 months of age.
- Key Secondary Outcome Measures: Motor function improvements as measured by CHOP INTEND and Bayley Scales of Infant and Toddler Development, Third Edition (Bayley-III).

## Comparative Efficacy and Safety: An Indirect Look

As no head-to-head trials have been conducted, the comparative effectiveness of these therapies is primarily derived from indirect treatment comparisons (ITCs) and matching-adjusted indirect comparisons (MAICs). These analyses use statistical methods to compare data across different clinical trials.

Risdiplam vs. Nusinersen in Type 1 SMA

Multiple indirect comparisons suggest that risdiplam may offer advantages over nusinersen for infants with Type 1 SMA.

| Outcome Measure                      | Comparison               | Result                    |
|--------------------------------------|--------------------------|---------------------------|
| Event-Free Survival                  | Risdiplam vs. Nusinersen | Hazard Ratio (HR): 0.20   |
| Overall Survival                     | Risdiplam vs. Nusinersen | HR: 0.26                  |
| Motor Milestone Response<br>(HINE-2) | Risdiplam vs. Nusinersen | Odds Ratio (OR): 3.97     |
| Serious Adverse Events               | Risdiplam vs. Nusinersen | Lower odds with risdiplam |

Risdiplam vs. Onasemnogene Abeparvovec in Type 1 SMA

Direct comparisons are challenging due to significant differences in the baseline characteristics of patients in the respective clinical trials (FIREFISH for risdiplam and STR1VE-US for



onasemnogene abeparvovec). For instance, infants in the FIREFISH trial were older at first dose and had more severe disease at baseline, including a greater need for ventilatory and nutritional support.

SMA Types 2 and 3

A matching-adjusted indirect comparison of risdiplam and nusinersen in patients with Types 2 and 3 SMA was not feasible due to limited overlap between the patient populations in the SUNFISH and CHERISH trials.

## **Summary and Future Directions**

The advent of risdiplam, nusinersen, and onasemnogene abeparvovec has fundamentally altered the prognosis for individuals with SMA. Each therapy presents a unique mechanism of action, route of administration, and body of clinical evidence. While indirect comparisons provide valuable insights, particularly suggesting a favorable profile for risdiplam in Type 1 SMA compared to nusinersen, the absence of direct head-to-head trials necessitates careful interpretation of these findings.

Future research, including real-world evidence and potentially, comparative effectiveness studies, will be crucial to further delineate the relative benefits and risks of these transformative therapies. For drug development professionals, the distinct mechanisms of these agents offer a foundation for exploring combination therapies or developing next-generation treatments that may provide even greater benefits for the SMA community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Risdiplam for the Use of Spinal Muscular Atrophy PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Nusinersen sodium? [synapse.patsnap.com]



- 4. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of SMA Therapies: Risdiplam, Nusinersen, and Onasemnogene Abeparvovec]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610458#head-to-head-studies-of-rg7800-with-other-sma-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com